Nicotinaldehyde O-propyloxime
Description
Nicotinaldehyde O-propyloxime (CAS: 6267-23-8) is a derivative of nicotinaldehyde (3-pyridinecarboxaldehyde), where the aldehyde functional group is modified into an O-propyloxime moiety. Its molecular formula is C₉H₁₂N₂O, distinguishing it from the parent compound nicotinaldehyde (C₆H₅NO) through the addition of a propyloxime group . This structural modification likely enhances its stability and alters its physicochemical properties, such as solubility and bioavailability, compared to unmodified aldehydes. The oxime group may influence its interaction with enzymatic targets, such as nicotinamidases involved in NAD+ biosynthesis pathways .
Properties
IUPAC Name |
(E)-N-propoxy-1-pyridin-3-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBOLLYOPCWBRB-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/N=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-23-8 | |
| Record name | 3-Pyridinecarboxaldehyde, O-propyloxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Propylnicotinaldoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinaldehyde O-propyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinaldehyde O-propyloxime can be synthesized through the reaction of nicotinaldehyde with hydroxylamine to form the oxime, followed by the introduction of a propyl group. The reaction typically involves:
Step 1: Formation of the oxime by reacting nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods:
Chemical Reactions Analysis
Absence of Direct Evidence in Search Results
The provided sources focus on nicotinaldehyde’s biological roles (e.g., NAD biosynthesis modulation , enzyme inhibition ) and its synthesis via catalytic hydrogenation . None describe reactions or properties of its O-propyloxime derivative.
Inference from Structural Analogs
Nicotinaldehyde O-propyloxime is structurally derived from nicotinaldehyde (3-pyridinecarboxaldehyde) through oxime formation with O-propylhydroxylamine. General oxime chemistry principles suggest possible reactions:
| Reaction Type | Expected Outcome |
|---|---|
| Nucleophilic Addition | Formation of oximes via reaction with hydroxylamine derivatives (e.g., O-propylhydroxylamine). |
| Reduction | Conversion to amines (e.g., propylamino groups) under catalytic hydrogenation. |
| Cyclization | Potential participation in heterocyclic synthesis (e.g., oxadiazoles, isoxazoles). |
Recommendations for Further Research
To address the knowledge gap:
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Synthetic Exploration :
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Conduct oxime formation reactions between nicotinaldehyde and O-propylhydroxylamine under varying conditions (pH, solvent, temperature).
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Characterize the product via NMR, IR, and mass spectrometry.
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Reactivity Profiling :
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Test stability under acidic/basic conditions.
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Evaluate redox behavior (e.g., electrochemical studies).
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Database Queries :
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Search SciFinder , Reaxys , or PubChem for peer-reviewed studies on this compound.
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Critical Notes on Source Reliability
The exclusion of non-peer-reviewed platforms (e.g., BenchChem, Smolecule) aligns with academic standards. Reliable data must be sourced from journals (e.g., Journal of Organic Chemistry) or patents with experimental validation.
Scientific Research Applications
Nicotinaldehyde O-propyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with nicotinic acetylcholine receptors.
Mechanism of Action
The mechanism of action of Nicotinaldehyde O-propyloxime involves its interaction with molecular targets such as nicotinic acetylcholine receptors. It has been shown to exert neuroprotective effects by reducing oxidative stress and improving cell viability in neuronal cells. This is achieved through the modulation of reactive oxygen species (ROS) production and the activation of pathways related to oxidative stress response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Nicotinaldehyde O-propyloxime with structurally related compounds:
Biological Activity
Nicotinaldehyde O-propyloxime is a compound derived from nicotinaldehyde, which has garnered attention for its potential biological activities, particularly in the context of cellular metabolism and cancer treatment. This article reviews the biological activity of this compound, focusing on its role in NAD biosynthesis, oxidative stress modulation, and potential therapeutic applications.
Overview of Nicotinaldehyde and Its Derivatives
Nicotinaldehyde is recognized as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme involved in various metabolic processes. The conversion of nicotinaldehyde to nicotinamide is facilitated by several enzymatic pathways, including the Preiss–Handler pathway, which is vital for maintaining cellular NAD levels. The biological activity of this compound can be understood through its influence on these pathways.
1. NAD Biosynthesis
This compound has been shown to enhance NAD biosynthesis in human leukemia cells. This increase in NAD levels is critical for energy metabolism and cellular functions such as DNA repair, apoptosis regulation, and stress response signaling. The sustained production of NAD is particularly important for rapidly proliferating cancer cells, which are more susceptible to metabolic stresses .
2. Oxidative Stress Modulation
Research indicates that this compound can prevent oxidative stress induced by other agents, such as APO866, which depletes intracellular NAD levels. By counteracting this depletion, the compound helps maintain mitochondrial membrane potential and ATP levels, thereby protecting cells from apoptosis .
In Vivo Studies
In a mouse xenograft model of human leukemia, administration of this compound demonstrated a significant impact on tumor growth dynamics. Mice treated with both APO866 and this compound exhibited tumor growth comparable to control groups without treatment. This suggests that the compound effectively blunts the antitumor activity of APO866 by restoring NAD levels .
| Treatment Group | Tumor Growth Rate | Survival Rate |
|---|---|---|
| Control | Rapid growth | Endpoint reached in 2 weeks |
| This compound | Comparable to control | Endpoint reached in 4 weeks |
| APO866 | Eradication within 1 week | Survived >8 weeks |
| APO866 + Nicotinaldehyde | Comparable to control | Endpoint reached in 4 weeks |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
